4-Chloro-6-(methylsulfonyl)pyrimidine

Descripción general

Descripción

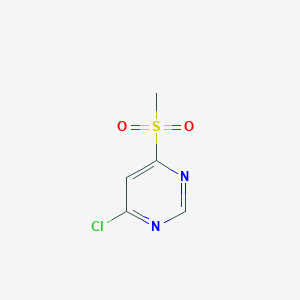

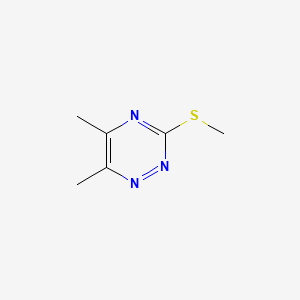

“4-Chloro-6-(methylsulfonyl)pyrimidine” is a chemical compound with the molecular formula C5H5ClN2O2S . It is a pyrimidine derivative, which is a class of compounds that contain a heterocyclic aromatic ring structure composed of two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives have been described . In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .

Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(methylsulfonyl)pyrimidine” can be represented by the InChI code: 1S/C5H5ClN2O2S/c1-12(9,10)4-7-2-3(6)5(8)11-4/h2H,1H3 .

Chemical Reactions Analysis

Chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives are described . In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .

Physical And Chemical Properties Analysis

“4-Chloro-6-(methylsulfonyl)pyrimidine” is a solid compound . It should be stored at -20C in sealed storage, away from moisture .

Aplicaciones Científicas De Investigación

Anticancer and Antimicrobial Properties

Specific Scientific Field

This application falls under the field of Pharmaceutical Sciences and Medicinal Chemistry .

Summary of the Application

Pyrazolo[3,4-d]pyrimidines, which can be synthesized using 4-Chloro-6-(methylsulfonyl)pyrimidine, are known for their anticancer activity exerted by the inhibition of eukaryotic protein kinases . Recently, these compounds have also shown potential antimicrobial properties .

Methods of Application or Experimental Procedures

The activity of a library of in-house pyrazolo[3,4-d]pyrimidines, targeting human protein kinases, was explored against Staphylococcus aureus and Escherichia coli .

Results or Outcomes

The results represent a first step towards the potential application of dual active pyrazolo[3,4-d]pyrimidine kinase inhibitors in the prevention and treatment of bacterial infections in cancer patients .

Antifungal Activities

Specific Scientific Field

This application is in the field of Agricultural Sciences and Pharmaceutical Sciences .

Summary of the Application

Pyrimidine derivatives, which can be synthesized using 4-Chloro-6-(methylsulfonyl)pyrimidine, have shown significant antifungal activities . These compounds have been evaluated in vitro against fourteen phytopathogenic fungi .

Methods of Application or Experimental Procedures

The antifungal activities of the synthesized pyrimidine derivatives were evaluated in vitro against fourteen phytopathogenic fungi .

Results or Outcomes

The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides . Preliminary Structure-Activity Relationship (SAR) was also discussed .

Anti-Inflammatory Properties

Specific Scientific Field

This application is in the field of Pharmaceutical Sciences and Medicinal Chemistry .

Summary of the Application

Pyrimidines, which can be synthesized using 4-Chloro-6-(methylsulfonyl)pyrimidine, have shown significant anti-inflammatory activities . These compounds are known to inhibit the expression and activities of certain vital inflammatory mediators .

Methods of Application or Experimental Procedures

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Results or Outcomes

Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Synthesis of 2-Cyanopyrimidines

Specific Scientific Field

This application is in the field of Organic Chemistry and Medicinal Chemistry .

Summary of the Application

4-Chloro-6-(methylsulfonyl)pyrimidine can be used in the synthesis of 2-cyanopyrimidines . These compounds have various pharmaceutical applications, including uses as diuretics, anti-inflammatory, anti-malarial, and anti-tumor agents .

Methods of Application or Experimental Procedures

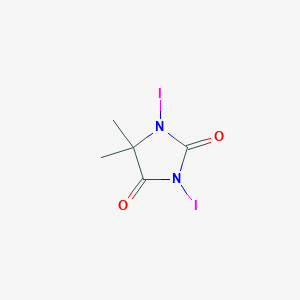

4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine . Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine .

Results or Outcomes

Both methylthiopyrimidines were converted in two steps to 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile, respectively, after oxidation to sulfones and displacement of the sulfinate group with KCN . All new compounds were fully characterized .

Synthesis of Hyperbranched Poly(Arylene Pyrimidine Ether)s

Specific Scientific Field

This application is in the field of Polymer Chemistry and Material Science .

Summary of the Application

4-Chloro-6-(methylsulfonyl)pyrimidine can be used to synthesize hyperbranched poly(arylene pyrimidine ether)s . These polymers have potential applications in various fields due to their unique properties such as low viscosity, high solubility, and good film-forming ability .

Methods of Application or Experimental Procedures

Using a novel leaving group, methylsulfone activated by pyrimidine, 4,6-dichloro-2-(methylsulfonyl)pyrimidine was used to synthesize two new hyperbranched poly(arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization .

Results or Outcomes

The synthesized hyperbranched poly(arylene pyrimidine ether)s were fully characterized . The results showed that these polymers have potential applications in various fields due to their unique properties .

Synthesis of Pyrimidine Derivatives

Summary of the Application

4-Chloro-6-(methylsulfonyl)pyrimidine can be used in the synthesis of various pyrimidine derivatives . These compounds have various pharmaceutical applications, including uses as diuretics, anti-inflammatory, anti-malarial, and anti-tumor agents .

Safety And Hazards

When handling “4-Chloro-6-(methylsulfonyl)pyrimidine”, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the chemoselective S NAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives could be explored further .

Propiedades

IUPAC Name |

4-chloro-6-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-11(9,10)5-2-4(6)7-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJVTFNEAPYZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20291958 | |

| Record name | 4-chloro-6-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-(methylsulfonyl)pyrimidine | |

CAS RN |

89283-46-5 | |

| Record name | 89283-46-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-6-(methylsulfonyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20291958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

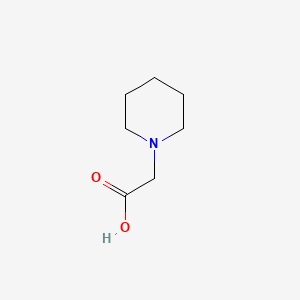

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[amino(imino)methyl]pyrrolidine-1-carboximidamide](/img/structure/B1295643.png)